Z-GluOtBu-OSu
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Overview
Description
Z-GluOtBu-OSu, also known as N-Cbz-γ-t-butyl-L-glutamic acid N-hydroxysuccinimide ester, is a chemical compound with the empirical formula C21H26N2O8 and a molecular weight of 434.44 g/mol . This compound is widely used in peptide synthesis and other biochemical applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-GluOtBu-OSu is synthesized from N-hydroxysuccinimide and N-Cbz-L-glutamic acid 5-tert-butyl ester . The reaction typically involves the activation of the carboxyl group of the glutamic acid derivative by N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions and degradation of the product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Z-GluOtBu-OSu undergoes various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines, leading to the formation of amide bonds.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and N-hydroxysuccinimide.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines. The reactions are typically carried out in organic solvents such as dichloromethane or dimethylformamide at room temperature.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Major Products Formed
Substitution Reactions: The major products are amides formed by the reaction of the ester group with amines.
Hydrolysis: The major products are the corresponding carboxylic acid and N-hydroxysuccinimide.
Scientific Research Applications
Z-GluOtBu-OSu has a wide range of applications in scientific research, including:
Peptide Synthesis: It is used as a coupling reagent in the synthesis of peptides, facilitating the formation of amide bonds between amino acids.
Bioconjugation: The compound is used to link biomolecules such as proteins and nucleic acids to various substrates, enabling the study of biological interactions and functions.
Drug Development: this compound is used in the development of peptide-based drugs, where it aids in the synthesis of peptide chains with high purity and yield.
Material Science: The compound is used in the modification of surfaces and materials to introduce functional groups that can interact with biological molecules.
Mechanism of Action
The mechanism of action of Z-GluOtBu-OSu involves the activation of the carboxyl group of the glutamic acid derivative by N-hydroxysuccinimide. This activation facilitates the formation of amide bonds with nucleophiles such as amines. The molecular targets include the amino groups of amino acids and peptides, leading to the formation of stable amide bonds. The pathways involved include nucleophilic substitution and hydrolysis reactions.
Comparison with Similar Compounds
Similar Compounds
- N-Cbz-L-glutamic acid 5-tert-butyl ester
- N-hydroxysuccinimide ester derivatives
- N-Cbz-γ-t-butyl-L-glutamic acid
Uniqueness
Z-GluOtBu-OSu is unique due to its high reactivity and stability, making it an ideal reagent for peptide synthesis and bioconjugation. Its ability to form stable amide bonds with a wide range of nucleophiles sets it apart from other similar compounds. Additionally, its use in various scientific research applications highlights its versatility and importance in the field of chemistry and biology .
Properties
IUPAC Name |
5-O-tert-butyl 1-O-(2,5-dioxopyrrolidin-1-yl) 2-(phenylmethoxycarbonylamino)pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O8/c1-21(2,3)30-18(26)12-9-15(19(27)31-23-16(24)10-11-17(23)25)22-20(28)29-13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRRURPRGINXSY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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